molecular formula C12H12N4 B1482032 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine CAS No. 2098070-62-1

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1482032
CAS No.: 2098070-62-1
M. Wt: 212.25 g/mol
InChI Key: RFIZSRQBUGSPMI-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyrazine ring fused to a pyrazole moiety substituted with an ethyl group at position 5 and a propargyl (prop-2-yn-1-yl) group at position 1. Its molecular formula is C₁₂H₁₂N₄, with a molecular weight of 212.26 g/mol .

Properties

IUPAC Name

2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-3-7-16-10(4-2)8-11(15-16)12-9-13-5-6-14-12/h1,5-6,8-9H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIZSRQBUGSPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

  • Procedure:
    The pyrazole derivative bearing a boronic acid or pinacol ester group is coupled with a halogenated pyrazine (e.g., 2-bromopyrazine) in the presence of a palladium catalyst (PdCl₂(PPh₃)₂), a base such as cesium carbonate, and a polar aprotic solvent like DMF or DME. The reaction is conducted under nitrogen atmosphere at 85–100 °C until completion.

  • Advantages:
    This method allows for mild conditions, good functional group tolerance, and relatively high yields. It is widely used for the construction of biheterocyclic systems such as pyrazole-pyrazine conjugates.

  • Typical yields:
    Yields are generally good to excellent, often above 70–80%, depending on substrate purity and reaction optimization.

Condensation and Cyclization Approaches

Representative Data Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
1 Alkylation of pyrazole N1 with propargyl halide Propargyl bromide, K₂CO₃, DMF, 60 °C 75–85 Efficient N-alkylation to introduce prop-2-yn-1-yl group
2 Introduction of 5-ethyl group Alkylation or use of ethyl-substituted pyrazole precursor 70–80 Ethyl group introduced prior or post N-alkylation
3 Suzuki coupling of pyrazole boronic ester with 2-bromopyrazine PdCl₂(PPh₃)₂, Cs₂CO₃, DMF/DME, 85–100 °C, N₂ atmosphere 70–90 Key step for C–C bond formation between pyrazole and pyrazine
4 Alternative condensation/cyclization 5-aminopyrazole + pyrazine dicarbonyl, acid/base catalysis 30–50 Less common, harsher conditions, possible isomer mixtures

Detailed Research Findings and Notes

  • Alkylation reactions of pyrazoles with propargyl halides are well-established, providing selective N1 substitution with good yields and minimal side reactions.

  • Suzuki cross-coupling remains the most reliable and versatile method for attaching pyrazole rings to pyrazine scaffolds, with the ability to vary substituents on both rings to tune properties.

  • Condensation methods involving 5-aminopyrazole and electrophilic pyrazine derivatives can lead to fused heterocycles but are less straightforward for the target compound due to regioselectivity challenges and lower yields.

  • Harsh thermolysis routes for triazolo-pyrazine systems reported in literature provide alternative synthetic pathways but are generally less practical due to low yields and difficult reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Synthesis of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

The synthesis of this compound typically involves multistep reactions that can include the condensation of pyrazole derivatives with appropriate substituents. The methods employed often utilize various catalysts and reaction conditions to optimize yield and purity. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce reaction times compared to traditional methods .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent antibacterial and antifungal properties, suggesting a similar potential for the pyrazole derivative .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrazole derivatives are known to target specific cancer cell lines, with some studies indicating that they can induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) when tested in vitro . The structural modifications made to pyrazole rings can significantly influence their efficacy against tumors.

Herbicidal Activity

In agricultural applications, pyrazole derivatives have shown promise as herbicides. Research evaluating the herbicidal effects of related compounds revealed that certain pyrazole-based structures could inhibit the growth of weeds effectively, making them candidates for development as herbicides . The structure–activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance herbicidal efficacy.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and screened them for antimicrobial activity. Among these compounds, those with structural similarities to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Antitumor Evaluation

In another study, a series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyrazole structure could lead to enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin. This suggests that this compound could serve as a lead compound for further antitumor drug development .

Data Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against various bacterial and fungal strains; potential for new antimicrobial agents .
AntitumorInduces apoptosis in cancer cell lines; shows promise as a lead compound for new therapies .
HerbicidalInhibits growth of specific weed species; structural modifications enhance efficacy .

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (Target) 5-ethyl, 1-propargyl C₁₂H₁₂N₄ Potential antimicrobial agent; ligand in coordination polymers
2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine 5-isopropyl, 1-propargyl C₁₃H₁₄N₄ Higher lipophilicity; structural analog with uncharacterized bioactivity
2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine 4-bromomethyl, 1-propargyl C₁₁H₉BrN₄ Reactive intermediate for further functionalization (e.g., Suzuki coupling)
2-(5-ethyl-1H-pyrazol-3-yl)pyrazine 5-ethyl, no substituent at position 1 C₉H₁₀N₄ Simpler structure; reduced steric hindrance for coordination or binding
Methyl 4-[5-(5-ethyl-1-(4-methylbenzyl)-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]benzoate 1-(4-methylbenzyl), 5-ethyl C₂₃H₂₃N₃O₃ Enhanced aromatic stacking potential; unexamined biological activity
Antimicrobial Potential
  • Pyrazole-pyrazine hybrids, such as those in , exhibit antimicrobial activity due to their ability to disrupt microbial enzymes or membranes. The target compound’s propargyl group may enhance membrane permeability compared to simpler analogs like 2-(5-ethyl-1H-pyrazol-3-yl)pyrazine .
  • Fluorinated pyrazole derivatives () show higher potency against Gram-positive bacteria, suggesting that electronegative substituents (e.g., F, Br) could optimize activity. The brominated analog () may follow this trend but requires validation .
Plant Growth Modulation
  • Pyrazine derivatives like 2,5-dimethylpyrazine () promote plant growth via volatile organic compound (VOC) signaling. The target compound’s ethyl and propargyl groups may reduce volatility compared to smaller pyrazines, limiting its efficacy as a VOC .

Coordination Chemistry and Material Science

  • Pyrazine Ligands : In Hofmann-like networks (), pyrazine bridges form 3D coordination polymers. The propargyl group in the target compound could introduce steric effects or enable post-synthetic modifications (e.g., alkyne-azide cycloaddition) to tune material properties .
  • Halogen Bonding : Analogs like 2-(4-(bromomethyl)-1-propargyl-pyrazol-3-yl)pyrazine () may participate in halogen bonding, enhancing crystal packing or guest molecule interactions in supramolecular assemblies .

Biological Activity

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that combines features of both pyrazole and pyrazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant data and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions. The compound's structure is characterized by the presence of both ethyl and prop-2-yn-1-yl groups, which may enhance its biological activity compared to similar compounds lacking these substituents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The unique structure allows for enhanced binding interactions with target proteins, which may explain its observed bioactivity .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating strong antibacterial activity .

CompoundBacterial StrainMIC (μg/mL)
2-(5-Ethyl...E. coli0.22
2-(5-Ethyl...S. aureus0.25
2-(5-Ethyl...P. mirabilisModerate

Anticancer Activity

In vitro studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives similar to this compound. These derivatives were screened for their biological activities, including antimicrobial and anticancer effects. The results indicated that specific structural modifications significantly enhanced their bioactivity, suggesting a structure–activity relationship worth exploring further .

Q & A

Q. Methodological Considerations :

  • Solvent choice (e.g., ethanol, dioxane) impacts reaction efficiency .
  • Catalysts like triethylamine or acetic acid are critical for optimizing yields in hydrazine-based cyclizations .

Basic: What spectroscopic and crystallographic methods are employed to characterize pyrazine-containing compounds?

Answer:
Standard characterization protocols include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N in propargyl groups) .
  • X-ray Diffraction : Resolves crystal packing and molecular geometry, as demonstrated for triazole-pyrazine hybrids .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. Best Practices :

  • Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap.
  • For X-ray studies, slow evaporation from ethanol/dichloromethane yields high-quality crystals .

Advanced: How can density functional theory (DFT) guide the analysis of electronic transitions in pyrazine derivatives?

Answer:
DFT calculations provide insights into:

  • Electronic Excitations : Simulating UV-Vis spectra by modeling S1 (n→π*) and S2 (π→π*) transitions, as shown for pyrazine’s S2 state dynamics .
  • Vibrational Coupling : Analyzing mode-specific interactions (e.g., C-H stretching in pyrazine rings) to interpret experimental IR/Raman data .
  • Charge Transfer : Predicting electron affinities for n-type semiconductor applications, as in fused-ring pyrazine OFET materials .

Q. Workflow :

Optimize geometry using B3LYP/6-31G*.

Calculate excited states with time-dependent DFT (TD-DFT) .

Advanced: How do propargyl substituents influence the physicochemical properties of pyrazine hybrids?

Answer:
Propargyl groups (e.g., prop-2-yn-1-yl) alter properties via:

  • Electronic Effects : The electron-withdrawing C≡C bond lowers LUMO levels, enhancing electron transport in semiconductors .
  • Steric Interactions : Bulky substituents reduce molecular aggregation, as seen in pyrazine-based OFETs .
  • Reactivity : Propargyl groups enable click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .

Q. Experimental Validation :

  • Cyclic voltammetry measures redox potentials to assess electron affinity .
  • XRD reveals substituent-induced distortions in crystal lattices .

Advanced: What strategies resolve contradictions in bioactivity data among structurally analogous pyrazine derivatives?

Answer:
Contradictions arise from variables like substituent positioning and assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., ethyl vs. methyl groups) to isolate bioactivity drivers .
  • Dose-Response Profiling : Testing compounds across multiple concentrations to account for non-linear effects .
  • Targeted Molecular Docking : Simulating ligand-protein interactions to explain divergent activities (e.g., pyrazine’s role in hydrogen bonding to kinases) .

Q. Case Study :

  • Pyrazines with electron-withdrawing groups (e.g., -CF3) show enhanced antimycobacterial activity due to improved membrane penetration .

Advanced: How do peptide substrates influence pyrazine formation mechanisms in Maillard-type reactions?

Answer:
Dipeptides vs. free amino acids alter pyrazine synthesis via:

  • Enhanced Pyrazine Yield : Lysine-containing dipeptides generate 2,5-dimethylpyrazine at higher rates than free lysine due to stabilized intermediates .
  • Mechanistic Pathways : Peptides undergo Strecker degradation and cyclization more efficiently, forming diverse pyrazines (e.g., trimethylpyrazine) .

Q. Methodological Recommendations :

  • Use stir bar sorptive extraction (SBSE) with GC-MS to detect low-abundance pyrazines .
  • Control pH (6–8) and temperature (100–120°C) to mimic food-processing conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

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